4-Amino-2,6-difluorobenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2,6-difluorobenzamide hydrochloride is a chemical compound with the molecular formula C7H7ClF2N2O It is a derivative of benzamide, characterized by the presence of amino and difluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,6-difluorobenzamide hydrochloride typically involves the following steps:
Nitration: The starting material, 2,6-difluorobenzamide, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,6-difluorobenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
4-Amino-2,6-difluorobenzamide hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-2,6-difluorobenzamide hydrochloride involves its interaction with specific molecular targets. The amino and difluoro substituents on the benzene ring can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,6-dichlorobenzamide: Similar structure but with chlorine atoms instead of fluorine.
4-Amino-2,6-dimethylbenzamide: Contains methyl groups instead of fluorine.
4-Amino-2,6-difluorobenzonitrile: Similar structure with a nitrile group instead of an amide.
Uniqueness
4-Amino-2,6-difluorobenzamide hydrochloride is unique due to the presence of both amino and difluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H7ClF2N2O |
---|---|
Molecular Weight |
208.59 g/mol |
IUPAC Name |
4-amino-2,6-difluorobenzamide;hydrochloride |
InChI |
InChI=1S/C7H6F2N2O.ClH/c8-4-1-3(10)2-5(9)6(4)7(11)12;/h1-2H,10H2,(H2,11,12);1H |
InChI Key |
BFDXQACFNPWYNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)N)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.